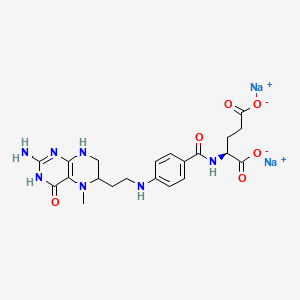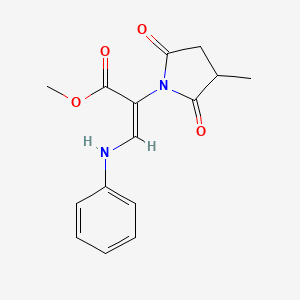
EP3 antagonist 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EP3 antagonist 5 is a compound known for its ability to selectively inhibit the EP3 receptor, a subtype of the prostaglandin E2 receptor. This receptor is involved in various physiological processes, including inflammation, pain perception, and vascular functions. This compound has shown potential in therapeutic applications, particularly in conditions like pulmonary arterial hypertension and other inflammatory diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EP3 antagonist 5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. One common synthetic route includes the use of 3-(2-aminocarbonylphenyl) propanoic acid analogs. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve efficient large-scale production .
化学反応の分析
Types of Reactions
EP3 antagonist 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds .
科学的研究の応用
EP3 antagonist 5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the EP3 receptor and its role in various chemical pathways.
Biology: Helps in understanding the physiological and pathological roles of the EP3 receptor in biological systems.
Medicine: Potential therapeutic agent for treating conditions like pulmonary arterial hypertension, inflammation, and pain.
Industry: Used in the development of new drugs and therapeutic agents targeting the EP3 receptor .
作用機序
EP3 antagonist 5 exerts its effects by selectively binding to the EP3 receptor, thereby inhibiting its activation by prostaglandin E2. This inhibition prevents the downstream signaling pathways that lead to inflammation, pain, and other physiological responses. The molecular targets include the EP3 receptor itself and associated G-protein coupled signaling pathways .
類似化合物との比較
Similar Compounds
L-798106: Another EP3 receptor antagonist with similar inhibitory properties.
ONO-AE3-240: A potent EP3 receptor antagonist used in various research studies.
Pyridone-Based EP3 Antagonists: A novel series of compounds with potent EP3 receptor antagonistic activity
Uniqueness
EP3 antagonist 5 stands out due to its high selectivity and potency in inhibiting the EP3 receptor. Its unique chemical structure allows for effective binding and inhibition, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C29H32FNO4 |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
3-[2-[[1-(3-fluoro-4-methylphenyl)-3-methylbutyl]carbamoyl]-4-(phenoxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C29H32FNO4/c1-19(2)15-27(23-11-9-20(3)26(30)17-23)31-29(34)25-16-21(10-12-22(25)13-14-28(32)33)18-35-24-7-5-4-6-8-24/h4-12,16-17,19,27H,13-15,18H2,1-3H3,(H,31,34)(H,32,33) |
InChIキー |
OWFLBMKLSVEXQW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(CC(C)C)NC(=O)C2=C(C=CC(=C2)COC3=CC=CC=C3)CCC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)

![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)

